molecular formula C28H32N2O6S B11445665 N-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

N-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11445665
M. Wt: 524.6 g/mol
InChI Key: ZKMJHBYJTRXLLA-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes multiple methoxy groups and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methoxybenzene derivatives, thioamides, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce amines, and substitution can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE
  • N-(2,5-DIMETHOXYPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE

Uniqueness

N-(2,5-DIMETHOXYPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its specific arrangement of methoxy groups and the presence of the carbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C28H32N2O6S

Molecular Weight

524.6 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C28H32N2O6S/c1-31-19-10-11-23(32-2)21(15-19)29-28(37)30-13-12-18-14-26(34-4)27(35-5)16-20(18)22(30)17-36-25-9-7-6-8-24(25)33-3/h6-11,14-16,22H,12-13,17H2,1-5H3,(H,29,37)

InChI Key

ZKMJHBYJTRXLLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC

Origin of Product

United States

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